Odor Threshold Comparison: 4-Methoxy-2-methyl-2-butanethiol vs. 4-Mercapto-4-methyl-2-pentanone (4MMP) in Olive Oil and Wine Matrices
4-Methoxy-2-methyl-2-butanethiol (MMB) exhibits an odor threshold of 0.045 μg/kg (45 ng/kg) in olive oil, as determined by stable isotope dilution assay [1]. In contrast, the structurally related thiol 4-mercapto-4-methyl-2-pentanone (4MMP) has a reported odor threshold of 0.8 ng/L in wine [2]. While both compounds contribute blackcurrant-like notes, MMB's threshold is approximately 56-fold higher (less potent) than 4MMP's, indicating a distinct sensory impact profile suitable for applications requiring a more nuanced blackcurrant character without overwhelming other flavor components.
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 0.045 μg/kg (45 ng/kg) in olive oil |
| Comparator Or Baseline | 4-Mercapto-4-methyl-2-pentanone (4MMP): 0.8 ng/L in wine |
| Quantified Difference | MMB threshold is approximately 56× higher (less potent) than 4MMP |
| Conditions | Stable isotope dilution assay; sensory panel evaluation |
Why This Matters
The moderate potency of MMB relative to 4MMP allows for greater formulation flexibility and reduced risk of sensory overload in complex flavor systems.
- [1] Reiners, J., & Grosch, W. (1999). Concentration of 4-methoxy-2-methyl-2-butanethiol in Spanish virgin olive oils. Food Chemistry, 64(1), 45-47. View Source
- [2] Schneider, R., Kotseridis, Y., Ray, J. L., Augier, C., & Baumes, R. (2003). Quantitative determination of sulfur-containing wine odorants at sub parts per billion levels. 2. Development and application of a stable isotope dilution assay. Journal of Agricultural and Food Chemistry, 51(11), 3243-3248. View Source
